Ampro-222-Linked PROTAC BRD4 Degrader-29 Achieves a DC₅₀ of 89.4 nM, Comparable to High-Performance Alkyl-Linked Degraders
The complete PROTAC molecule, PROTAC BRD4 Degrader-29, which incorporates AMPRO-222 as its central linker, demonstrates potent degradation of the BRD4 protein with a half-maximal degradation concentration (DC₅₀) of 89.4 nM [1]. This potency places the linker's performance in the context of other high-performing PROTACs. For example, AT1, a known potent BRD4 degrader using a different linker architecture, has a reported DC₅₀ of 100 nM [2]. Other BRD4-targeting PROTACs utilizing (CH₂)₅ and (CH₂)₆ alkyl linkers have shown DC₅₀ values in the range of 16–52 nM, indicating that the AMPRO-222 linker enables degradation efficiency within the same order of magnitude as some of the most active linkers reported for this target [3].
| Evidence Dimension | Degradation Potency (DC₅₀) |
|---|---|
| Target Compound Data | 89.4 nM |
| Comparator Or Baseline | Comparator 1: AT1 PROTAC (DC₅₀ = 100 nM); Comparator 2: BRD4 degraders with (CH₂)₅/(CH₂)₆ linkers (DC₅₀ range = 16–52 nM) |
| Quantified Difference | Ampro-222 degrader is ~1.1-fold more potent than AT1; within the potency range of top-tier alkyl linkers. |
| Conditions | Cell-based BRD4 degradation assays in relevant cancer cell lines (comparator data from independent PROTAC characterization studies). |
Why This Matters
This data provides quantitative confidence that AMPRO-222 is a validated, potent linker choice for synthesizing a high-efficacy BRD4 degrader, rather than an uncharacterized, generic alternative.
- [1] PeptideDB. PROTAC BRD4 Degrader-29. Accessed 2026. View Source
- [2] Chemical Probes Portal. AT1 Probe Report. Accessed 2026. View Source
- [3] Bond, M. J.; et al. Structure–Activity Relationships in a Series of Dihydrouracil-JQ1 Conjugates: Discovery of Highly Potent BRD4 Degraders. ChemRxiv 2025. View Source
